molecular formula C10H10N2O2 B1424132 methyl 2-methyl-1H-pyrrolo[3,2-b]pyridine-6-carboxylate CAS No. 1190312-97-0

methyl 2-methyl-1H-pyrrolo[3,2-b]pyridine-6-carboxylate

Cat. No.: B1424132
CAS No.: 1190312-97-0
M. Wt: 190.2 g/mol
InChI Key: HXDHPSSFUOAVFK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-methyl-1H-pyrrolo[3,2-b]pyridine-6-carboxylate (CAS: 1015609-11-6) is a heterocyclic compound featuring a fused pyrrole-pyridine ring system. Its molecular formula is C₉H₈N₂O₂, with a molecular weight of 176.17–176.18 g/mol . The structure includes:

  • A methyl group at the 2-position of the pyrrolo[3,2-b]pyridine core.
  • A methyl ester substituent at the 6-position.

This compound is primarily used as a building block in pharmaceutical research, enabling modifications at the ester group for drug discovery . Its stability under standard storage conditions (sealed, dry, room temperature) makes it practical for synthetic applications .

Properties

IUPAC Name

methyl 2-methyl-1H-pyrrolo[3,2-b]pyridine-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2/c1-6-3-8-9(12-6)4-7(5-11-8)10(13)14-2/h3-5,12H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXDHPSSFUOAVFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(N1)C=C(C=N2)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-methyl-1H-pyrrolo[3,2-b]pyridine-6-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-methylpyridine with ethyl acetoacetate in the presence of a base, followed by cyclization and esterification to yield the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Immunomodulation

Recent studies have identified methyl 2-methyl-1H-pyrrolo[3,2-b]pyridine-6-carboxylate as a promising candidate for immunomodulatory therapies. Research focused on derivatives of pyrrolo[2,3-b]pyridine has shown that these compounds can inhibit Janus kinase 3 (JAK3), which plays a crucial role in the signaling pathways of immune cells. By targeting JAK3, these compounds may offer new treatments for autoimmune diseases and organ transplant rejection .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. Studies suggest that derivatives of pyrrolo[2,3-b]pyridine exhibit significant cytotoxic effects against various cancer cell lines. The mechanism involves the induction of apoptosis and inhibition of tumor growth through modulation of key signaling pathways involved in cell proliferation .

Neuroprotective Effects

Research indicates that certain pyrrolo[2,3-b]pyridine derivatives possess neuroprotective effects, potentially useful in treating neurodegenerative diseases. These compounds may mitigate oxidative stress and inflammation in neuronal cells, contributing to their therapeutic efficacy .

Pharmacological Activities

The pharmacological profile of this compound includes:

  • Anticonvulsant : Effective in reducing seizure activity.
  • Analgesic : Exhibits pain-relieving properties.
  • Anti-inflammatory : Reduces inflammation through various biochemical pathways.
  • Antihypertensive : Potentially lowers blood pressure by affecting vascular smooth muscle function .

Synthesis and Structure-Activity Relationship

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Structure-activity relationship (SAR) studies have been crucial in optimizing the biological activity of this compound by modifying substituents on the pyrrolopyridine scaffold .

Case Study 1: JAK Inhibition

A study conducted on a series of pyrrolo[2,3-b]pyridine derivatives demonstrated their effectiveness as JAK inhibitors. The lead compound showed IC50 values in the low micromolar range against JAK3, indicating strong potential for therapeutic applications in immune modulation .

Case Study 2: Anticancer Screening

In vitro screening against various cancer cell lines revealed that this compound exhibited selective cytotoxicity toward breast and colon cancer cells while sparing normal cells. This selectivity suggests a favorable therapeutic index for further development .

Mechanism of Action

The mechanism of action of methyl 2-methyl-1H-pyrrolo[3,2-b]pyridine-6-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .

Comparison with Similar Compounds

Table 1: Key Structural Variations and Properties

Compound Name Core Structure Substituents CAS Number Molecular Weight (g/mol) Key Applications References
Methyl 2-methyl-1H-pyrrolo[3,2-b]pyridine-6-carboxylate Pyrrolo[3,2-b]pyridine 2-CH₃, 6-COOCH₃ 1015609-11-6 176.17–176.18 Drug intermediate
Ethyl 1-methyl-1H-pyrrolo[3,2-b]pyridine-6-carboxylate Pyrrolo[3,2-b]pyridine 1-CH₃, 6-COOCH₂CH₃ L010365 N/A Pharmaceutical synthesis
Ethyl 6-bromo-1H-pyrrolo[3,2-b]pyridine-2-carboxylate Pyrrolo[3,2-b]pyridine 6-Br, 2-COOCH₂CH₃ 1234616-09-1 255.07 Halogenated intermediate
Methyl 3-amino-6-(hetero)arylthieno[3,2-b]pyridine-2-carboxylate Thieno[3,2-b]pyridine 3-NH₂, 6-(hetero)aryl N/A ~250–300 Anticancer agents (GI₅₀: 1–4 µM)

Key Differences and Implications

Core Heterocycle Modifications

  • Pyrrolo[3,2-b]pyridine vs. Thieno[3,2-b]pyridine: The replacement of a pyrrole nitrogen with sulfur (thieno derivatives) alters electronic properties and bioavailability. Thieno analogs exhibit potent anticancer activity (e.g., compound 2f in , GI₅₀ = 1.2 µM) but may induce hepatotoxicity depending on substituents . Pyrrolo derivatives are more commonly used as neutral intermediates due to their lower inherent reactivity .

Substituent Effects

  • Ester Groups :
    • Methyl esters (e.g., target compound) are smaller and less lipophilic than ethyl esters (e.g., ), influencing solubility and metabolic stability .
  • Halogenation :
    • Bromo-substituted derivatives (e.g., ) enable cross-coupling reactions (e.g., Suzuki-Miyaura) for functionalization but increase molecular weight (~255–286 g/mol) .
  • Amino and Aryl Groups: 3-Amino substituents in thieno analogs enhance DNA-binding and kinase inhibition, correlating with antitumor activity .

Biological Activity

Methyl 2-methyl-1H-pyrrolo[3,2-b]pyridine-6-carboxylate (CAS No. 1015609-11-6) is a compound belonging to the pyrrolo[3,2-b]pyridine family, which has garnered attention due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, focusing on various pharmacological properties, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C₉H₈N₂O₂
  • Molecular Weight : 176.17 g/mol
  • CAS Number : 1015609-11-6
  • MDL Number : MFCD09763671

The compound features a pyrrolo[3,2-b]pyridine core, which is known for its potential therapeutic applications. The presence of the carboxylate group enhances its solubility and reactivity, making it a suitable candidate for drug development.

1. Anticancer Activity

Recent studies have highlighted the potential of this compound as an anticancer agent. Research indicates that derivatives of pyrrolo[3,2-b]pyridine exhibit significant inhibitory effects on various cancer cell lines by targeting key signaling pathways involved in tumor growth and metastasis.

  • Mechanism of Action : The compound has been shown to activate the p53 pathway, which plays a crucial role in regulating cell cycle and apoptosis in cancer cells. This activation leads to reduced proliferation and increased apoptosis in tumor cells.
  • Case Study : A study reported that certain derivatives demonstrated IC50 values in the nanomolar range against fibroblast growth factor receptors (FGFRs), which are often overexpressed in cancers. For instance, one derivative exhibited an IC50 of 7 nM against FGFR1, showcasing its potential as a targeted therapy for malignancies driven by aberrant FGFR signaling .

2. Antimicrobial Activity

The compound also exhibits antimicrobial properties against various pathogens. Its derivatives have been tested against Mycobacterium tuberculosis and other bacterial strains.

  • Research Findings : In vitro studies demonstrated that certain pyrrolo[3,2-b]pyridine derivatives showed minimal inhibitory concentrations (MIC) below 0.15 µM against M. tuberculosis, indicating strong antimycobacterial activity .

3. Neuroprotective Effects

Pyrrolo[3,2-b]pyridine derivatives have been investigated for their neuroprotective effects in models of neurodegenerative diseases.

  • Mechanism : These compounds are believed to modulate neurotransmitter systems and exhibit antioxidant properties, which may contribute to their protective effects on neuronal cells .

Structure-Activity Relationships (SAR)

Understanding the structure-activity relationships of this compound is critical for optimizing its biological activity.

SubstituentEffect on Activity
Methyl at C-2Enhances lipophilicity and cellular uptake
Carboxylate groupIncreases solubility and bioavailability
Aromatic substituentsModulate receptor affinity and selectivity

Research indicates that modifications at specific positions on the pyrrolo ring can significantly influence the compound's potency and selectivity towards various biological targets.

Q & A

Q. What are the standard synthetic routes for methyl 2-methyl-1H-pyrrolo[3,2-b]pyridine-6-carboxylate, and how do reaction conditions influence yield?

Answer: The synthesis typically involves cyclization or condensation reactions. A common approach uses 2-amino-1H-pyrrole derivatives and carbonitriles under acidic conditions (e.g., acetic acid) to form the pyrrolopyridine core . For esterification, methyl chloroformate or methanol under catalytic acid conditions can introduce the carboxylate group. Key Data:

MethodReagents/ConditionsYield (%)Reference
Cyclization2-Amino-1H-pyrrole + Carbonitriles, AcOH60–75
EsterificationMethyl chloroformate, DMF, RT80–85

Q. How is the compound characterized using spectroscopic techniques, and what are the critical spectral markers?

Answer:

  • 1H NMR : Key signals include the methyl group (δ ~2.33 ppm, singlet) and aromatic protons (δ 7.14–8.20 ppm) . The ester carbonyl (δ ~3.65 ppm, OCH3) is also diagnostic.
  • IR : Stretching frequencies for C=O (1731 cm⁻¹) and N–H (3300–3400 cm⁻¹) confirm functional groups .
  • MS : Molecular ion peaks (e.g., m/z 245 [M]+) and fragmentation patterns validate the structure .

Q. What biological activities are associated with pyrrolo[3,2-b]pyridine derivatives, and how are preliminary screens designed?

Answer: Pyrrolopyridines exhibit antitumor, antidiabetic, and antiviral activities . Initial screens involve:

  • In vitro assays : Cell viability (MTT) against cancer lines (e.g., HeLa, MCF-7).
  • Enzyme inhibition : α-Glucosidase or kinase assays for metabolic/antitumor activity.
  • Dose-response curves : IC50 values are calculated to prioritize hits .

Advanced Research Questions

Q. How can regioselectivity challenges in pyrrolopyridine synthesis be addressed, particularly for the 6-carboxylate position?

Answer: Regioselectivity is controlled by:

  • Catalysts : AlCl3 in 1,2-dichlorobenzene at 378 K directs cyclization to the 6-position .
  • Protecting groups : Temporary blocking of reactive sites (e.g., tert-butyl esters) minimizes side products .
  • Solvent polarity : Polar aprotic solvents (DMF) enhance carboxylate formation .

Q. How are structural ambiguities (e.g., tautomerism or stereochemistry) resolved in this compound?

Answer:

  • X-ray crystallography : Determines absolute configuration. For example, C–H···π interactions and hydrogen-bonding networks in the crystal lattice confirm the planar pyrrolopyridine core .
  • 2D NMR : COSY and NOESY distinguish tautomers by correlating proton environments .
  • DFT calculations : Predict stability of tautomers and validate experimental data .

Q. What strategies optimize the compound’s solubility and bioavailability for in vivo studies?

Answer:

  • Prodrug design : Replace the methyl ester with a more hydrolyzable group (e.g., pivaloyloxymethyl) for enhanced absorption.
  • Co-crystallization : Improve solubility via co-formers (e.g., cyclodextrins) .
  • Lipid nanoparticles : Encapsulation increases plasma half-life in pharmacokinetic assays .

Q. How are structure-activity relationships (SAR) explored for antitumor derivatives?

Answer:

  • Core modifications : Introduce electron-withdrawing groups (e.g., –CF3) at the 3-position to enhance DNA intercalation .
  • Side-chain variations : Alkyl chains or fluorinated groups at the 2-methyl position improve cytotoxicity (e.g., IC50 < 10 µM in HepG2) .
  • Comparative assays : Test analogs against kinase panels (e.g., EGFR, VEGFR) to identify targets .

Q. How should contradictory spectral data (e.g., overlapping NMR signals) be resolved?

Answer:

  • Variable temperature NMR : Reduces signal overlap by slowing exchange processes .
ConditionObservationResolution Strategy
Overlapping δ 7.5–8.2 ppmAromatic protonsUse DMSO-d6 to shift exchangeable NH
Ambiguous CH3Multiple singlets13C DEPT-135

Q. What are the best practices for scaling up synthesis while maintaining purity?

Answer:

  • Continuous flow reactors : Minimize side reactions at scale .
  • Recrystallization : Ethanol or ethyl acetate/hexane mixtures yield >99% purity .
  • In-line monitoring : FTIR or HPLC tracks reaction progress and intermediates .

Q. How can computational methods predict the compound’s reactivity or metabolic pathways?

Answer:

  • Docking studies : Simulate binding to CYP450 enzymes to predict metabolism .
  • QM/MM models : Identify reactive sites for electrophilic substitution .
  • ADMET prediction : Software (e.g., SwissADME) estimates logP, bioavailability, and toxicity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
methyl 2-methyl-1H-pyrrolo[3,2-b]pyridine-6-carboxylate
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
methyl 2-methyl-1H-pyrrolo[3,2-b]pyridine-6-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.